molecular formula C8H6F2N2 B1297646 2-(二氟甲基)-1H-苯并咪唑 CAS No. 705-09-9

2-(二氟甲基)-1H-苯并咪唑

货号 B1297646
CAS 编号: 705-09-9
分子量: 168.14 g/mol
InChI 键: PURNIHSRWGYONZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Difluoromethyl)-1H-benzimidazole, also known as difluoromethylbenzimidazole (DFMB), is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a nitrogen-containing compound with a molecular formula of C6H4N2F2. It is a white solid with a melting point of 106-108°C and a boiling point of 210-212°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.

科学研究应用

合成和化学应用

  1. 一锅法合成:通过一锅法反应高效合成了2-二氟甲基取代苯并咪唑衍生物,可能在药物合成中有用 (Ge et al., 2007)

  2. 微波辐射合成:该化合物在微波辐射下合成,显示出对癌细胞抑制的潜力 (Mukhopadhyay et al., 2011)

  3. 腐蚀抑制:苯并咪唑衍生物,包括2-(二氟甲基)-1H-苯并咪唑,已显示出在硝酸溶液中对铁的腐蚀抑制效果 (Khaled, 2010)

  4. 聚磷酸合成:使用聚磷酸合成了该化合物,突出了一种高效的一锅法程序 (Alcalde et al., 1992)

  5. 绿色合成方法:使用离子液体合成了新型系列的苯并咪唑,包括2-(二氟甲基)-1H-苯并咪唑,代表了一种环保的方法 (Nikpassand & Pirdelzendeh, 2016)

  6. 高温水合成:在高温水中合成了该化合物,优化了产量并简化了过程 (Dudd et al., 2003)

生物和医学研究

  1. 癌症研究:该化合物显示出在抑制癌细胞增殖方面的潜力,特别是在人类组织细胞瘤细胞U937中 (Mukhopadhyay et al., 2011)

  2. 抗菌活性:一些苯并咪唑衍生物对各种致病菌表现出显著的抗菌性能 (Khalifa et al., 2018); (Salahuddin et al., 2017)

  3. DNA拓扑异构酶抑制:苯并咪唑衍生物,包括2-(二氟甲基)-1H-苯并咪唑,作为I型DNA拓扑异构酶的抑制剂活跃,与癌症治疗相关 (Alpan et al., 2007)

  4. 抗真菌活性:这些化合物对各种真菌物种显示出有效性,对新型抗真菌药物的开发至关重要 (Khabnadideh et al., 2012)

  5. 抗病毒特性:已探索2-(二氟甲基)-1H-苯并咪唑衍生物在抑制人类巨细胞病毒复制方面的潜力,为新型抗病毒疗法提供了见解 (Biron et al., 2002)

作用机制

If you have any additional questions or need further clarification, feel free to ask! 😊 .

生化分析

Biochemical Properties

2-(Difluoromethyl)-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s activity and stability.

Cellular Effects

The effects of 2-(Difluoromethyl)-1H-benzimidazole on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(Difluoromethyl)-1H-benzimidazole can modulate the expression of oncogenes and tumor suppressor genes, thereby affecting cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 2-(Difluoromethyl)-1H-benzimidazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . This inhibition results in decreased levels of polyamines, which are essential for cell growth and proliferation. Additionally, 2-(Difluoromethyl)-1H-benzimidazole can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Difluoromethyl)-1H-benzimidazole in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over prolonged periods due to degradation . Long-term exposure to 2-(Difluoromethyl)-1H-benzimidazole in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(Difluoromethyl)-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(Difluoromethyl)-1H-benzimidazole is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes. In phase II reactions, it undergoes conjugation with endogenous molecules, such as glucuronic acid and glutathione, to form more hydrophilic metabolites that can be excreted from the body. These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of 2-(Difluoromethyl)-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of 2-(Difluoromethyl)-1H-benzimidazole within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-(Difluoromethyl)-1H-benzimidazole is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences or chemical modifications can direct 2-(Difluoromethyl)-1H-benzimidazole to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-(Difluoromethyl)-1H-benzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name

2-(difluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNIHSRWGYONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344540
Record name 2-Difluoromethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

705-09-9
Record name 2-Difluoromethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethyl)-1H-benzimidazole

Q & A

Q1: How is 2-(difluoromethyl)benzimidazole formed in the context of cysteine S-conjugate β-lyase activity?

A1: 2-(Difluoromethyl)benzimidazole is formed as a product when S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFE-Cys) is metabolized by cysteine S-conjugate β-lyase []. This enzymatic reaction generates difluorothionoacetyl fluoride as a reactive intermediate. Difluorothionoacetyl fluoride then reacts with o-phenylenediamine (OPD), a bifunctional nucleophile. This two-step reaction sequence leads to the formation of 2-(difluoromethyl)benzimidazole.

Q2: What does the formation of 2-(difluoromethyl)benzimidazole tell us about the reactive intermediates generated during the metabolism of TFE-Cys by cysteine S-conjugate β-lyase?

A2: The identification of 2-(difluoromethyl)benzimidazole as a major product in the presence of OPD strongly suggests that difluorothionoacetyl fluoride is a key reactive intermediate formed during the β-elimination of TFE-Cys by cysteine S-conjugate β-lyase []. This highlights the potential for cysteine S-conjugates to generate reactive thionoacyl fluoride species, which can subsequently interact with nucleophilic targets within biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。